molecular formula C10H13NO4S2 B2543121 2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid CAS No. 726165-21-5

2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid

Cat. No.: B2543121
CAS No.: 726165-21-5
M. Wt: 275.3 g/mol
InChI Key: UJACCRCVRARFCH-UHFFFAOYSA-N
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Description

“2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid” is a compound with the molecular formula C10H13NO4S2 and a molecular weight of 275.34 . The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO4S2/c12-9(13)7-8-3-4-10(16-8)17(14,15)11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13) . This indicates the presence of a pyrrolidine ring, a thiophene ring, and an acetic acid group in the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as solubility, boiling point, and refractive index are not available in the retrieved data.

Scientific Research Applications

Corrosion Inhibition

One study explores the corrosion inhibition properties of thiophene derivatives for steel in acidic environments. Although focusing on a different thiophene derivative, this research highlights the potential of thiophene compounds in protecting metal surfaces against corrosion, which is crucial for industrial applications, especially in acidic conditions. The study demonstrates that these compounds can significantly reduce corrosion rates, acting as mixed inhibitors and adhering to the metal surface through a Langmuir adsorption isotherm model (Bouklah et al., 2005).

Synthesis of Functionalized Pyridines

Another area of application involves the synthesis of functionalized pyridines. A study detailed an isothiourea-mediated one-pot synthesis process that converts thiophene derivatives into 2,4,6-trisubstituted pyridines. This process illustrates the versatility of thiophene derivatives in synthesizing complex organic structures, offering pathways to create a wide range of structurally diverse and functionalized pyridines, which are valuable in pharmaceuticals and materials science (Stark et al., 2013).

Photovoltaic Studies

Thiophene derivatives have also been studied for their potential in photovoltaic applications. Research on dicopper(I) complexes incorporating acetylide-functionalized pyridinyl-based ligands with thiophene derivatives has shown moderate power conversion efficiency in dye-sensitized solar cells. This suggests that such compounds could play a role in developing more efficient solar energy harvesting technologies (Jayapal et al., 2018).

Antimycobacterial Activity

Thiophene derivatives have been investigated for their antimycobacterial properties. Studies on derivatives targeting Mycobacterium tuberculosis highlight the potential of thiophene compounds in contributing to the development of new antimycobacterial agents. This is particularly relevant for addressing drug resistance and finding new treatments for tuberculosis (Mamolo et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The pyrrolidine scaffold is of great interest in drug discovery due to its versatility and the possibility to efficiently explore the pharmacophore space . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

2-(5-pyrrolidin-1-ylsulfonylthiophen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c12-9(13)7-8-3-4-10(16-8)17(14,15)11-5-1-2-6-11/h3-4H,1-2,5-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJACCRCVRARFCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(S2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85268052
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

726165-21-5
Record name 2-[5-(pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid
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